molecular formula C10H8F3N3O B12831976 6-(Trifluoromethoxy)quinoline-3,4-diamine

6-(Trifluoromethoxy)quinoline-3,4-diamine

Cat. No.: B12831976
M. Wt: 243.18 g/mol
InChI Key: YJWNPKZBVLXIGM-UHFFFAOYSA-N
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Description

6-(Trifluoromethoxy)quinoline-3,4-diamine is an organic compound with a quinoline core structure substituted by a trifluoromethoxy group (-OCF3) at the sixth position and two amine groups at the third and fourth positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethoxy)quinoline-3,4-diamine typically involves multi-step organic reactionsThe quinoline core can be synthesized through various methods, such as the Friedländer synthesis, which involves the reaction of aniline derivatives with carbonyl compounds under acidic conditions .

The amine groups are typically introduced through nitration followed by reduction reactions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality. The use of catalysts, such as palladium or copper, can also be employed to facilitate specific reaction steps and improve overall yield .

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethoxy)quinoline-3,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert nitro groups to amine groups, which is a crucial step in its synthesis.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives with different substituents, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds .

Scientific Research Applications

6-(Trifluoromethoxy)quinoline-3,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Trifluoromethoxy)quinoline-3,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability. The amine groups can form hydrogen bonds with target proteins, leading to inhibition or activation of specific biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid
  • 6-Trifluoromethoxy-3-indazolecarboxylic acid
  • 4-Hydroxy-6-nitroquinoline-3-carboxylic acid

Uniqueness

6-(Trifluoromethoxy)quinoline-3,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the trifluoromethoxy group and the diamine functionality allows for versatile chemical modifications and enhances its potential as a pharmacophore .

Properties

Molecular Formula

C10H8F3N3O

Molecular Weight

243.18 g/mol

IUPAC Name

6-(trifluoromethoxy)quinoline-3,4-diamine

InChI

InChI=1S/C10H8F3N3O/c11-10(12,13)17-5-1-2-8-6(3-5)9(15)7(14)4-16-8/h1-4H,14H2,(H2,15,16)

InChI Key

YJWNPKZBVLXIGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1OC(F)(F)F)N)N

Origin of Product

United States

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